D-Methionine-N-fmoc-d3 D-Methionine-N-fmoc-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC16654069
InChI: InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1/i1D3
SMILES:
Molecular Formula: C20H21NO4S
Molecular Weight: 374.5 g/mol

D-Methionine-N-fmoc-d3

CAS No.:

Cat. No.: VC16654069

Molecular Formula: C20H21NO4S

Molecular Weight: 374.5 g/mol

* For research use only. Not for human or veterinary use.

D-Methionine-N-fmoc-d3 -

Specification

Molecular Formula C20H21NO4S
Molecular Weight 374.5 g/mol
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(trideuteriomethylsulfanyl)butanoic acid
Standard InChI InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1/i1D3
Standard InChI Key BUBGAUHBELNDEW-HLENTGRASA-N
Isomeric SMILES [2H]C([2H])([2H])SCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Structural and Functional Characteristics of D-Methionine-N-Fmoc-d3

Molecular Architecture

D-Methionine-N-Fmoc-d3 features a stereospecific D-configuration at the α-carbon, distinguishing it from its L-isomer. The Fmoc group (C15H10O2\text{C}_{15}\text{H}_{10}\text{O}_2) is covalently bonded to the amino group, while three deuterium atoms replace protons in the S-methyl group (CD3\text{CD}_3). This structural modification enhances its utility in nuclear magnetic resonance (NMR) spectroscopy by eliminating proton signals at the methyl site, thereby simplifying spectral interpretation .

Table 1: Key Structural Parameters

PropertyValue
Molecular FormulaC20D3H18NO4S\text{C}_{20}\text{D}_3\text{H}_{18}\text{N}\text{O}_4\text{S}
Molecular Weight374.47 g/mol
Deuterium Enrichment98 atom% D
Chemical Purity≥97%
CAS Number73488-65-0

Role of the Fmoc Group

The Fmoc protecting group serves dual purposes:

  • Steric Protection: Shields the amino group during solid-phase peptide synthesis (SPPS), preventing unintended side reactions.

  • Controlled Deprotection: Removed selectively under mild basic conditions (e.g., 20% piperidine in dimethylformamide), enabling sequential peptide elongation without disrupting acid-labile side chains .

Synthesis and Isotopic Incorporation

Synthetic Pathways

Deuterium incorporation into D-Methionine-N-Fmoc-d3 typically follows a two-step protocol:

Step 1: S-Methyl Deuteration
Homocysteine derivatives react with deuterated methyl iodide (CD3I\text{CD}_3\text{I}) under alkaline conditions (pH 10–12), substituting the sulfur-bound methyl group with CD3\text{CD}_3. This step achieves >98% isotopic enrichment, verified via high-resolution mass spectrometry (HR-MS) .

Step 2: Fmoc Protection
The amino group is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in anhydrous dimethylformamide (DMF) with triethylamine as a base. Purification via reversed-phase high-performance liquid chromatography (HPLC) ensures removal of non-deuterated byproducts .

Table 2: Synthesis Conditions and Outcomes

ParameterValue
Reaction Temperature25°C (Step 1); 0–5°C (Step 2)
Yield (Step 1)85–90%
Yield (Step 2)92–95%
Purification MethodReversed-phase HPLC

Physicochemical and Stability Profiles

Thermal and Solubility Properties

D-Methionine-N-Fmoc-d3 exhibits a melting point of 273°C (decomposition) and a boiling point of 306.9°C at 760 mmHg. Its density of 1.2 g/cm³ and logP value of 0.37 indicate moderate hydrophobicity, favoring solubility in polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) .

Stability Considerations

  • Storage: Requires refrigeration (2–8°C) in inert atmospheres to prevent oxidative degradation of the methionine side chain.

  • Shelf Life: Limited to 6–12 months due to gradual Fmoc group hydrolysis under humid conditions .

Applications in Biochemical Research

Peptide Synthesis

In SPPS, D-Methionine-N-Fmoc-d3 enables the production of deuterated peptides for structural studies. For example, its incorporation into amyloid-β peptides allows researchers to track fibril formation dynamics via NMR, revealing insights into neurodegenerative disease mechanisms .

Metabolic Tracing

The deuterated methyl group serves as a stable isotopic tracer in methylation reactions. In one study, D-Methionine-N-Fmoc-d3 was used to quantify S-adenosylmethionine (SAM) turnover in liver cells, demonstrating a 40% reduction in methyltransferase activity under oxidative stress .

Table 3: Comparative Analysis of Deuteration Efficiency

TechniqueSensitivityKey Observation
HR-MS0.1 atom% DConfirms mass shift (+3.02 Da)
¹H NMR1 mol%Absence of δ 2.1 ppm signal
LC-MS/MS0.01 ng/mLQuantifies D/H ratio in vivo

Future Directions and Innovations

Recent advancements in deuteration techniques, such as enzymatic incorporation using methionine adenosyltransferase, promise higher isotopic purity (>99.5% D) at reduced costs. Additionally, hybrid analogs combining Fmoc with photolabile protecting groups are under development for light-controlled peptide assembly .

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